molecular formula C17H16N2O5S B5481803 1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}pyrrolidine

1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}pyrrolidine

Cat. No.: B5481803
M. Wt: 360.4 g/mol
InChI Key: HHRGTOVQWCPGMW-UHFFFAOYSA-N
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Description

“1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a sulfonyl group attached to a 4-nitrophenyl group . The molecular formula of the compound is C17H16N2O3S and it has a molecular weight of 328.39 .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to be involved in various chemical reactions. For instance, pyrrolidine has been used for the synthesis of N-benzoyl pyrrolidine from benzaldehyde via oxidative amination .

Properties

IUPAC Name

[2-(4-nitrophenyl)sulfonylphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-17(18-11-3-4-12-18)15-5-1-2-6-16(15)25(23,24)14-9-7-13(8-10-14)19(21)22/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRGTOVQWCPGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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